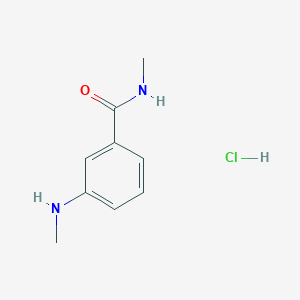

N-Methyl-3-(methylamino)benzamide hydrochloride

CAS No.: 2126178-71-8

Cat. No.: VC4092297

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126178-71-8 |

|---|---|

| Molecular Formula | C9H13ClN2O |

| Molecular Weight | 200.66 |

| IUPAC Name | N-methyl-3-(methylamino)benzamide;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H |

| Standard InChI Key | FNCLYEFSCQYIMU-UHFFFAOYSA-N |

| SMILES | CNC1=CC=CC(=C1)C(=O)NC.Cl |

| Canonical SMILES | CNC1=CC=CC(=C1)C(=O)NC.Cl |

Introduction

Chemical Structure and Molecular Characteristics

The core structure of N-methyl-3-(methylamino)benzamide hydrochloride consists of a benzene ring substituted with a methylamino group (-NHCH) at the meta position and a methylcarboxamide group (-CONHCH) at the adjacent carbon. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents .

Structural Validation

Nuclear magnetic resonance (NMR) data for structurally related compounds, such as 4-(methylamino)-3-nitro-N-methylbenzamide, reveal characteristic peaks for aromatic protons ( 7.98–8.60 ppm) and methyl groups ( 2.53–3.00 ppm) . Although specific NMR data for N-methyl-3-(methylamino)benzamide hydrochloride are unavailable, its analog’s spectrum supports the assignment of proton environments in the parent structure.

Molecular Formula and Weight

The molecular formula corresponds to a monoisotopic mass of 200.066 Da . Comparatively, the free base (N-methyl-3-(methylamino)benzamide) has a molecular weight of 164.20 g/mol , with the hydrochloride form adding 36.46 g/mol from the HCl moiety.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2126178-71-8 | |

| Molecular Formula | ||

| Molecular Weight | 200.66 g/mol | |

| XLogP3 (Free Base) | 0.8 |

Synthesis and Reaction Pathways

The synthesis of N-methyl-3-(methylamino)benzamide hydrochloride involves multi-step organic transformations, often starting from substituted benzoic acid derivatives.

Key Synthetic Routes

A patent describing the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide provides a relevant analogy. The process begins with 4-chloro-3-nitrobenzoic acid, which undergoes nucleophilic substitution with methylamine to yield 4-methylamino-3-nitrobenzoic acid. Subsequent amidation with methylamine forms the nitro-substituted benzamide, which could be reduced to the corresponding amine and protonated to yield the hydrochloride salt.

For the target compound, adapting this route would require starting with 3-chlorobenzoic acid. After nitration and methylamine substitution, amidation with methylamine followed by hydrogenation and salt formation would yield N-methyl-3-(methylamino)benzamide hydrochloride.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Nitration of 3-chlorobenzoic acid | HNO, HSO |

| 2 | Methylamine substitution | CHNH, Δ |

| 3 | Amidation | CHNH, DCC |

| 4 | Reduction of nitro group | H, Pd/C |

| 5 | Salt formation | HCl, EtOH |

Optimization Strategies

Patent CN102050749B highlights the use of novel brominating agents (e.g., CHNHBrBr) and catalysts to improve reaction yields in analogous syntheses. Such methods could enhance the efficiency of intermediate steps, particularly halogenation or protection-deprotection sequences.

Physicochemical Properties

The hydrochloride salt’s ionic nature confers distinct solubility and stability characteristics compared to the free base.

Solubility and Partitioning

The free base’s calculated partition coefficient (XLogP3 = 0.8) suggests moderate lipophilicity, while the hydrochloride salt is expected to exhibit high aqueous solubility due to ionic dissociation. Empirical solubility data remain unavailable, but analogous benzamide hydrochlorides demonstrate solubility >50 mg/mL in water .

Acid-Base Behavior

The methylamino group’s pKa can be estimated using Williams’ compilation , where aliphatic amines typically exhibit pKa values of 9–11. Protonation of the amine in acidic conditions (e.g., gastric fluid) would enhance solubility, a critical factor in drug formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume